molecular formula C25H19ClN4O5 B14471188 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- CAS No. 67828-20-0

2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-

Cat. No.: B14471188
CAS No.: 67828-20-0
M. Wt: 490.9 g/mol
InChI Key: KYRHIHGLWNLWTO-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- is a complex organic compound known for its vibrant color properties. It is primarily used as a pigment in various industrial applications, including plastics, inks, paints, and textiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This property is exploited in various applications, such as biological staining and drug delivery. The molecular targets and pathways involved include interactions with enzymes and cellular components that can cleave the azo bond, releasing the active components .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-
  • 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[(2-methyl-5-nitrophenyl)azo]-3-hydroxy-
  • 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[(2-methyl-5-nitrophenyl)azo]-3-hydroxy-

Uniqueness

The uniqueness of 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- lies in its specific substitution pattern, which imparts distinct color properties and reactivity. This makes it particularly valuable in applications requiring precise color matching and stability .

Properties

CAS No.

67828-20-0

Molecular Formula

C25H19ClN4O5

Molecular Weight

490.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H19ClN4O5/c1-14-7-9-17(30(33)34)13-20(14)28-29-23-18-6-4-3-5-15(18)11-19(24(23)31)25(32)27-21-12-16(26)8-10-22(21)35-2/h3-13,31H,1-2H3,(H,27,32)

InChI Key

KYRHIHGLWNLWTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)Cl)OC)O

Origin of Product

United States

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